Carbamodithioic acid, dipentyl-
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Overview
Description
Carbamodithioic acid, dipentyl- is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of two sulfur atoms bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, dipentyl- can be synthesized through the reaction of carbon disulfide with a primary or secondary amine in the presence of a base. The reaction typically involves the following steps:
- Dissolving carbon disulfide in an appropriate solvent such as ethanol.
- Adding the amine (in this case, dipentylamine) to the solution.
- Introducing a base such as sodium hydroxide to facilitate the reaction.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
The reaction can be represented as follows:
CS2+R2NH+NaOH→R2NCS2Na+H2O
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, dipentyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, dipentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, dipentyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and antifungal activities.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of carbamodithioic acid, dipentyl- involves its ability to interact with various molecular targets, including enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-
- Carbamodithioic acid, dimethyl-
- Carbamodithioic acid, dibutyl-
Uniqueness
Carbamodithioic acid, dipentyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with biological targets. Compared to other dithiocarbamates, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
99-70-7 |
---|---|
Molecular Formula |
C11H23NS2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
dipentylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2/c1-3-5-7-9-12(11(13)14)10-8-6-4-2/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
JWHFYIKVRLMUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)S |
Origin of Product |
United States |
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